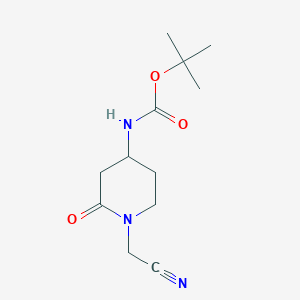

4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone

CAS No.:

Cat. No.: VC15751005

Molecular Formula: C12H19N3O3

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N3O3 |

|---|---|

| Molecular Weight | 253.30 g/mol |

| IUPAC Name | tert-butyl N-[1-(cyanomethyl)-2-oxopiperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-9-4-6-15(7-5-13)10(16)8-9/h9H,4,6-8H2,1-3H3,(H,14,17) |

| Standard InChI Key | URDKVKQENNSWDV-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C(=O)C1)CC#N |

Introduction

1. Introduction to 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone

4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone is a synthetic organic compound belonging to the class of piperidinones. It features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The compound is functionalized with three key groups:

-

A tert-butoxycarbonyl (Boc) protected amino group at the 4-position.

-

A cyanomethyl group (-CH2CN) attached to the nitrogen atom in the ring.

-

A ketone functional group (-C=O) at the 2-position of the piperidine ring.

This molecule is often used as an intermediate in organic synthesis, particularly in pharmaceutical and medicinal chemistry.

2. Structural Features

| Position | Functional Group | Description |

|---|---|---|

| 4 | Boc-protected amino group | The Boc group protects the amine during reactions and can be removed under acidic conditions. |

| 1 | Cyanomethyl group (-CH2CN) | Provides a reactive site for further modifications, such as nucleophilic substitutions. |

| 2 | Ketone (-C=O) | Contributes to the compound's electrophilicity and reactivity in condensation reactions. |

3. Applications

Role as a Synthetic Intermediate

The compound's structure makes it a versatile intermediate for synthesizing:

-

Peptides and peptidomimetics: The Boc group is commonly used in peptide synthesis for temporary amine protection.

-

Pharmaceutical agents: The cyanomethyl group allows for further functionalization, enabling the creation of diverse bioactive molecules.

Medicinal Chemistry

Piperidinones are widely studied for their biological activities, including:

-

Antiviral

-

Anticancer

-

Neurological applications (e.g., dopamine transporter inhibitors)

While specific applications of this compound are not documented in the provided sources, its structural features suggest potential utility in these areas.

4. Synthesis Pathways

General Synthesis Strategy

The synthesis of 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone typically involves:

-

Formation of the piperidinone ring: Cyclization reactions using starting materials like amino acids or ketones.

-

Introduction of the cyanomethyl group: Alkylation of the nitrogen atom with cyanomethyl halides.

-

Protection of the amine: Boc protection using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Example Reaction Sequence

-

Starting material: Piperidine derivative with a ketone at position 2.

-

Step 1: Cyanomethylation using bromoacetonitrile or chloroacetonitrile.

-

Step 2: Boc protection using Boc2O and a base like triethylamine.

6. Analytical Characterization

To confirm its structure, standard analytical techniques can be employed:

-

NMR Spectroscopy: Proton (^1H) and Carbon (^13C) NMR to identify functional groups and verify purity.

-

Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

-

Infrared Spectroscopy (IR): To confirm functional groups such as -C=O (ketone) and -CN (nitrile).

-

High-performance Liquid Chromatography (HPLC): To assess purity.

7. Potential Research Directions

Future Studies Could Include:

-

Biological Evaluation

-

Screening for bioactivity against enzymes or receptors.

-

Testing for antiviral or anticancer properties.

-

-

Derivatization

-

Functionalization of the cyanomethyl group to create novel compounds.

-

Deprotection of the Boc group for peptide synthesis.

-

-

Pharmacokinetics

-

Investigation into solubility, stability, and metabolism in biological systems.

-

While specific studies on this compound were unavailable in the provided search results, its chemical structure indicates significant potential as a synthetic intermediate and research tool in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume